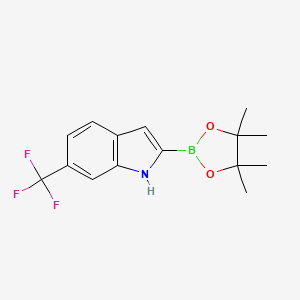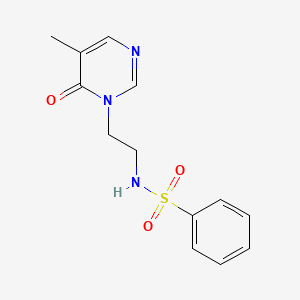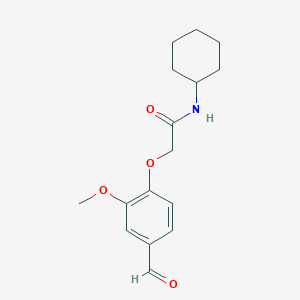
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide” is a chemical compound . The empirical formula is C16H21NO4 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide” is based on its molecular formula, C16H21NO4. It includes a cyclohexyl group (a six-membered carbon ring), an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)), and a methoxyphenoxy group (a phenyl ring with a methoxy (OCH3) and a formyl (CHO) substituent) .Physical And Chemical Properties Analysis
“N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide” has a molecular weight of 291.34224 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .科学的研究の応用
Structural Aspects and Properties in Chemistry
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide and its derivatives have been studied for their structural aspects and properties. Research has shown that certain derivatives of this compound form gels when treated with mineral acids, while others form crystalline solids. The crystal structures of these compounds exhibit interesting properties, such as enhanced fluorescence emission at lower wavelengths compared to the parent compound, making them potential candidates for various applications in material science and chemical sensors (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Applications
A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against several strains of microbes, suggesting potential use in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Applications in Organic Synthesis
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide derivatives have been synthesized using the Ugi reaction, a multi-component reaction that is useful in organic synthesis. These derivatives have been obtained in high yields and have potential applications in the synthesis of various organic compounds (Shaabani, Keshipour, Shaabani, & Mahyari, 2012).
Potential Pharmacological Applications
While the specific compound N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide was not directly linked to pharmacological applications in the searched papers, related compounds have been synthesized and assessed for potential pharmacological activities such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. These studies indicate a possible avenue for exploring the pharmacological potential of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide derivatives (Rani, Pal, Hegde, & Hashim, 2016).
Role in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate for the synthesis of antimalarial drugs. Its synthesis via chemoselective acetylation demonstrates the potential role of similar compounds, including N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide, in the development and production of crucial medicinal drugs (Magadum & Yadav, 2018).
将来の方向性
特性
IUPAC Name |
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRLLZIFKSXXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

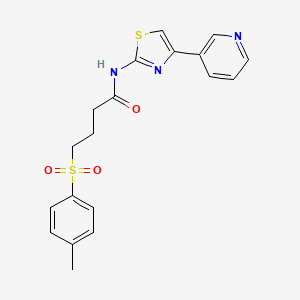
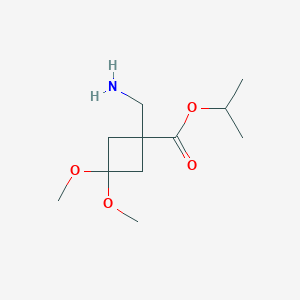
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)
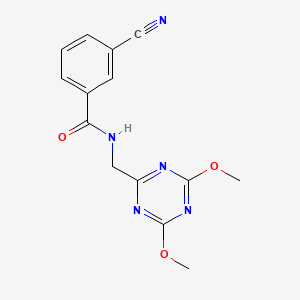
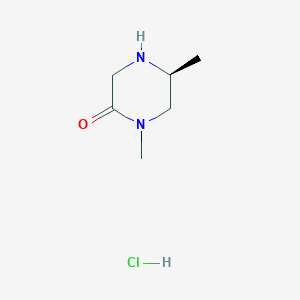
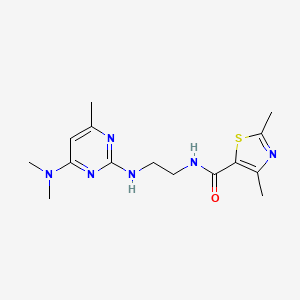
![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)
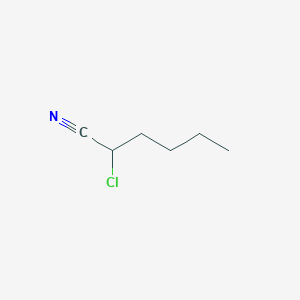
![2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2606556.png)
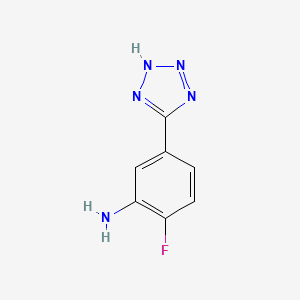
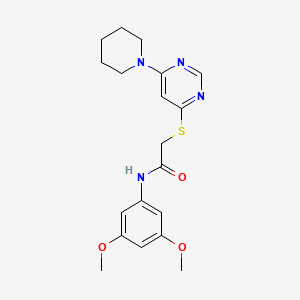
![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)
